molecular formula C4H6N4O2 B114264 1-methyl-5-oxo-2H-triazole-4-carboxamide CAS No. 148403-40-1

1-methyl-5-oxo-2H-triazole-4-carboxamide

Cat. No.: B114264
CAS No.: 148403-40-1
M. Wt: 142.12 g/mol
InChI Key: QJYDJTGAGXSAMI-UHFFFAOYSA-N
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Description

1-Methyl-5-oxo-2H-triazole-4-carboxamide is a triazole-derived compound characterized by a methyl group at the N1 position, a carbonyl (oxo) group at C5, and a carboxamide substituent at C2. Triazole carboxamides are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties . For instance, CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) shares the carboxamide group and triazole core, demonstrating cytostatic activity in clinical trials . The methyl and oxo groups in this compound may influence its pharmacokinetic properties, such as solubility and metabolic stability, compared to bulkier substituents in related compounds.

Properties

CAS No.

148403-40-1

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

1-methyl-5-oxo-2H-triazole-4-carboxamide

InChI

InChI=1S/C4H6N4O2/c1-8-4(10)2(3(5)9)6-7-8/h7H,1H3,(H2,5,9)

InChI Key

QJYDJTGAGXSAMI-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=NN1)C(=O)N

Canonical SMILES

CN1C(=O)C(=NN1)C(=O)N

Synonyms

1H-1,2,3-Triazole-4-carboxamide,5-hydroxy-1-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Yield (%) Melting Point (°C) Key Activities/Properties References
1-Methyl-5-oxo-2H-triazole-4-carboxamide N1-methyl, C5-oxo, C4-carboxamide - - Hypothetical: Potential antimicrobial -
CAI N1-(4’-chlorobenzoyl-3,5-dichlorobenzyl), C5-amino, C4-carboxamide - - Calcium influx inhibition, cytostatic
Compound 4d 1-(2-Oxo-2-phenylethyl), 4-(benzylideneamino), 3-(thiophen-2-ylmethyl) 69.40 133–134 Antimicrobial (synthesized)
Compound 4e 1-(2-Oxo-2-phenylethyl), 4-(3-bromo-benzylideneamino), 3-(thiophen-2-ylmethyl) 61.33 126–127 Antimicrobial (synthesized)
Compound 5a 1-(2-Hydroxy-2-phenylethyl), 4-(thiophen-2-ylmethylamino), 3-(thiophen-2-ylmethyl) 81.55 - Reduced antitumor activity

Key Observations :

  • Substituent Impact on Yield : Bulky or electron-withdrawing groups (e.g., 3-bromo-benzylidene in 4e) reduce synthetic yields compared to simpler substituents (e.g., benzylidene in 4d) .
  • Thermal Stability: Melting points correlate with substituent polarity; brominated derivatives (4e) exhibit lower melting points than non-halogenated analogues (4d) .
  • Bioactivity Trends : Hydrophobic groups (e.g., thiophen-2-ylmethyl in 4a–4c) enhance antimicrobial activity, while hydroxylation (e.g., 5a) may reduce efficacy .
Metabolic and Pharmacokinetic Differences
  • Glucuronidation : Hydrophilic metabolites (e.g., glucuronides) were detected in CAI excretion, suggesting that carboxamide-containing triazoles may require conjugation for elimination .

Critical Analysis of Contradictions and Limitations

  • Metabolite Inactivity: CAI’s metabolites (e.g., M1) lack pharmacological activity, emphasizing that structural modifications must preserve critical functional groups (e.g., amino or methyl substituents) for efficacy .
  • Further experimental validation is required.

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